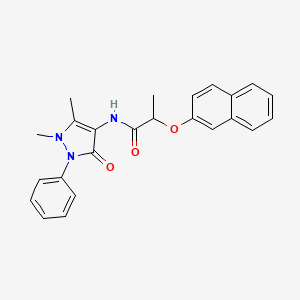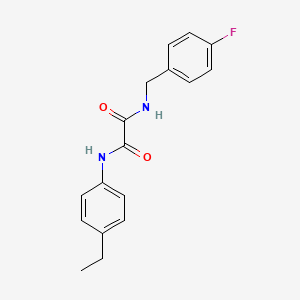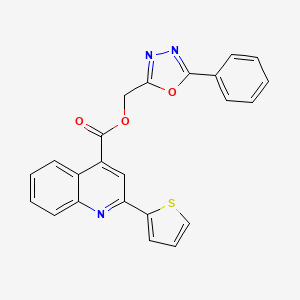![molecular formula C18H17N3O2S B4795846 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4795846.png)
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole
Descripción general
Descripción
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole exerts its pharmacological effects by inhibiting BTK, a cytoplasmic tyrosine kinase that plays a crucial role in BCR signaling. BCR signaling is essential for B-cell activation, proliferation, and survival. BTK activation leads to downstream signaling events that result in the production of cytokines, chemokines, and other inflammatory mediators. By inhibiting BTK, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole blocks BCR signaling and reduces B-cell activation and proliferation.
Biochemical and physiological effects:
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to have several biochemical and physiological effects. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to reduce B-cell activation, proliferation, and survival. 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also inhibits the production of cytokines and chemokines, which play a crucial role in the inflammatory response. Additionally, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to reduce autoantibody production, which is essential in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole is its specificity for BTK, which reduces off-target effects and toxicity. 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also has excellent pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has some limitations in lab experiments, including its poor solubility in water and its potential for metabolic instability.
Direcciones Futuras
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various diseases. In the future, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole may be used as a monotherapy or in combination with other drugs to treat B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to investigate the potential of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole in other diseases and to optimize its pharmacokinetic properties for clinical use.
Aplicaciones Científicas De Investigación
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has also demonstrated efficacy in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE) by inhibiting B-cell activation and reducing autoantibody production.
Propiedades
IUPAC Name |
[4-(1H-indole-3-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(14-12-19-15-5-2-1-4-13(14)15)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11-12,19H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKYNYKLXLDUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-3-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795778.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B4795783.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4795789.png)
![N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4795791.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4795796.png)
![5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4795798.png)



![N-[2-(4-{[(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4795820.png)
![methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4795830.png)
![7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795836.png)
![2-(3-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795854.png)
![1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4795856.png)